Octane-d18 (CAS: 17252-77-6) is a fully deuterated, linear aliphatic hydrocarbon (C8D18) utilized extensively as an advanced solvent and analytical standard in chemoinformatics, materials science, and environmental analysis. Characterized by a high isotopic purity (typically ≥98-99 atom % D), it features a boiling point of 125–127 °C and a density of 0.815 g/mL at 25 °C . In procurement, Octane-d18 is primarily selected for three distinct functional roles: as a contrast-enhancing oil phase in Small Angle Neutron Scattering (SANS) for soft matter characterization, as a high-temperature non-polar solvent for Nuclear Magnetic Resonance (NMR) spectroscopy of polyolefins, and as a highly reliable internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) quantification of volatile organic compounds (VOCs) [1]. Its fully aliphatic nature ensures that it perfectly mimics the solvation and partitioning behavior of standard n-octane while providing the necessary isotopic differentiation for complex structural and quantitative assays.
Substituting Octane-d18 with unlabeled n-octane or common deuterated solvents (e.g., Toluene-d8, CDCl3) critically compromises assay integrity in specialized applications. In SANS, unlabeled n-octane possesses a negative scattering length density (SLD), rendering it virtually indistinguishable from protonated surfactants or polymers, which destroys the phase contrast required to resolve micellar or microemulsion architectures [1]. In GC-MS VOC analysis, using unlabeled octane as an internal standard is impossible due to its ubiquitous presence as an endogenous biomarker or environmental pollutant, leading to severe signal overlap and quantification errors [2]. Furthermore, attempting to substitute Octane-d18 with aromatic deuterated solvents like Toluene-d8 in NMR or SANS introduces unwanted pi-pi interactions and alters the polarity of the solvation environment, which can artificially shift the critical micelle concentration (CMC) of surfactants or alter the conformation of highly aliphatic polymers.
In Small Angle Neutron Scattering (SANS) studies of surfactant bilayers and microemulsions, the solvent must provide high contrast against the protonated solute. Octane-d18 delivers a highly positive scattering length density (SLD) of approximately 6.43 × 10^-6 Å^-2. In direct contrast, unlabeled n-octane exhibits a negative SLD of roughly -0.53 × 10^-6 Å^-2 [1]. This massive contrast differential allows researchers to perfectly 'contrast-match' the oil phase with D2O (SLD ~6.39 × 10^-6 Å^-2) or to starkly highlight the protonated surfactant shell (which typically has an SLD near 0 to -0.5 × 10^-6 Å^-2) [2].
| Evidence Dimension | Neutron Scattering Length Density (SLD) |
| Target Compound Data | Octane-d18: 6.43 × 10^-6 Å^-2 |
| Comparator Or Baseline | Unlabeled n-octane: ~ -0.53 × 10^-6 Å^-2 |
| Quantified Difference | A >6.9 × 10^-6 Å^-2 shift in SLD, transitioning from a negative to a highly positive scattering profile. |
| Conditions | SANS structural analysis of oil-swollen surfactant bilayers and tri-n-butyl phosphate (TBP) reverse micelles. |
Procuring Octane-d18 is strictly required for SANS researchers who need to mathematically isolate and resolve the dimensions of protonated surfactant networks in oil/water mixtures.
For the quantification of volatile organic compounds (VOCs) in complex matrices like urban air or exhaled breath, internal standards must co-elute with target analytes without mass interference. Octane-d18 provides a precise +18 Da mass shift (molecular ion m/z 132) compared to endogenous unlabeled octane (m/z 114) [1]. Because the deuteration does not significantly alter the boiling point or column interaction, Octane-d18 exhibits a near-identical chromatographic retention time to n-octane, allowing for highly accurate data normalization against matrix effects during Headspace Solid-Phase Microextraction (HS-SPME) [2].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) Shift |
| Target Compound Data | Octane-d18: m/z 132 (Molecular Ion) |
| Comparator Or Baseline | Unlabeled n-octane: m/z 114 (Molecular Ion) |
| Quantified Difference | 18 Da mass separation with equivalent GC retention time. |
| Conditions | HS-SPME GC-MS analysis of volatile hydrocarbons in blood and environmental air samples. |
This exact mass shift guarantees that the internal standard signal will not be conflated with environmental or biological octane, ensuring regulatory-grade quantification accuracy.
Analyzing highly non-polar, semi-crystalline polyolefins via NMR often requires elevated temperatures to achieve full polymer dissolution. Octane-d18 offers a boiling point of 125–127 °C, which is significantly higher than common aliphatic deuterated alternatives such as Hexane-d14 (BP ~69 °C) or standard halogenated solvents like CDCl3 (BP 61 °C). This extended thermal window allows researchers to run extended 1H and 13C NMR acquisitions at temperatures exceeding 100 °C without the risk of solvent boil-off, concentration drift, or the need for specialized high-pressure NMR tubes .
| Evidence Dimension | Boiling Point / Operating Temperature Limit |
| Target Compound Data | Octane-d18: 125–127 °C |
| Comparator Or Baseline | Hexane-d14: 69 °C; CDCl3: 61 °C |
| Quantified Difference | Provides a >55 °C higher thermal operating window compared to low-boiling deuterated solvents. |
| Conditions | High-temperature NMR characterization of aliphatic polymers and heavy hydrocarbon fractions. |
Buyers characterizing polyolefins or heavy crude fractions must procure Octane-d18 to safely maintain sample solubility during long, high-temperature NMR acquisitions.
Octane-d18 is the optimal non-polar solvent choice for SANS studies of reverse micelles, microemulsions, and polymer latexes. Because its scattering length density (SLD) is highly positive, it can be used to contrast-match D2O or to provide a stark background against protonated surfactants (like CTAB or SDS) and extractants (like TBP). This allows materials scientists to directly calculate the core radius and shell thickness of self-assembled nanostructures without solvent interference [1].
In metabolomics and environmental monitoring, Octane-d18 is procured as a highly reliable internal standard for the quantification of C8-range volatile organic compounds (VOCs). Its +18 Da mass shift ensures it does not interfere with the detection of endogenous n-octane in exhaled breath samples, urban air quality monitoring, or post-mortem blood hydrocarbon analysis, ensuring accurate calibration and data normalization [2].
For industrial polymer laboratories analyzing polyolefins, rubbers, or heavy petroleum fractions, Octane-d18 serves as an ideal NMR solvent. Its high boiling point (125–127 °C) and purely aliphatic nature allow it to fully solvate non-polar polymer chains at elevated temperatures (>100 °C) where standard solvents like CDCl3 or Hexane-d14 would boil off, ensuring stable, high-resolution 1H and 13C NMR spectra.
Flammable;Irritant;Health Hazard;Environmental Hazard